molecular formula C9H16N2O2 B068550 Ethenyl 4-ethylpiperazine-1-carboxylate CAS No. 175528-93-5

Ethenyl 4-ethylpiperazine-1-carboxylate

Cat. No. B068550
M. Wt: 184.24 g/mol
InChI Key: VPFZJXKGQKMADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethenyl 4-ethylpiperazine-1-carboxylate, also known as EtEP, is a chemical compound that is commonly used in scientific research. This compound is a derivative of piperazine and is widely used in the field of medicinal chemistry due to its ability to modify the activity of proteins and enzymes.

Mechanism Of Action

Ethenyl 4-ethylpiperazine-1-carboxylate works by modifying the activity of proteins and enzymes. It does this by binding to specific sites on the protein or enzyme and altering its conformation. This alteration in conformation can either enhance or inhibit the activity of the protein or enzyme.

Biochemical And Physiological Effects

Ethenyl 4-ethylpiperazine-1-carboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to enhance the activity of certain proteins such as the insulin receptor. Ethenyl 4-ethylpiperazine-1-carboxylate has been shown to have anti-inflammatory, antitumor, and antidiabetic properties.

Advantages And Limitations For Lab Experiments

The advantages of using Ethenyl 4-ethylpiperazine-1-carboxylate in lab experiments include its ability to modify the activity of proteins and enzymes, its high purity, and its low toxicity. However, there are also limitations to using Ethenyl 4-ethylpiperazine-1-carboxylate in lab experiments. It is a relatively expensive compound and requires specialized equipment and expertise to synthesize.

Future Directions

There are several future directions for the use of Ethenyl 4-ethylpiperazine-1-carboxylate in scientific research. One possible direction is the synthesis of new derivatives of Ethenyl 4-ethylpiperazine-1-carboxylate that have enhanced activity or selectivity. Another possible direction is the study of the mechanism of action of Ethenyl 4-ethylpiperazine-1-carboxylate in greater detail. Additionally, the use of Ethenyl 4-ethylpiperazine-1-carboxylate in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease is an area of ongoing research.

Synthesis Methods

The synthesis of Ethenyl 4-ethylpiperazine-1-carboxylate involves the reaction of 4-ethylpiperazine-1-carboxylic acid with acetic anhydride and vinyl acetate. The reaction is catalyzed by sulfuric acid and the resulting product is purified by column chromatography. This method has been found to be efficient and yields high-quality Ethenyl 4-ethylpiperazine-1-carboxylate.

Scientific Research Applications

Ethenyl 4-ethylpiperazine-1-carboxylate has been widely used in scientific research due to its ability to modify the activity of proteins and enzymes. It is commonly used in the synthesis of new drugs and in the study of protein-ligand interactions. Ethenyl 4-ethylpiperazine-1-carboxylate has also been found to be effective in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

175528-93-5

Product Name

Ethenyl 4-ethylpiperazine-1-carboxylate

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

ethenyl 4-ethylpiperazine-1-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-3-10-5-7-11(8-6-10)9(12)13-4-2/h4H,2-3,5-8H2,1H3

InChI Key

VPFZJXKGQKMADO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)OC=C

Canonical SMILES

CCN1CCN(CC1)C(=O)OC=C

Origin of Product

United States

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